molecular formula C17H21N5O B2793022 [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326869-33-3

[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B2793022
CAS No.: 1326869-33-3
M. Wt: 311.389
InChI Key: PILVULNXWJMPSM-UHFFFAOYSA-N
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Description

[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a synthetic small molecule designed for advanced chemical biology and oncology research. Its structure integrates a 1,2,3-triazole core, known for its rigidity and ability to participate in hydrogen bonding, with a piperazine moiety, a scaffold frequently associated with potent biological activity. This combination makes the compound a valuable chemical tool for probing novel therapeutic targets. Research into structurally similar triazole-piperazine conjugates has demonstrated significant efficacy in inhibiting cancer cell proliferation. These analogues exert their effects by targeting tubulin polymerization, a critical process for cell division, thereby disrupting mitosis and inducing cell cycle arrest at the G2/M phase . This mechanism can lead to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases . Furthermore, such compounds have shown potential in inhibiting cancer cell invasion and migration in vitro, suggesting utility in metastasis research . The prop-2-en-1-yl (allyl) group on the piperazine nitrogen offers a strategic handle for further chemical modification, enabling researchers to develop chemical probes or affinity matrices for target identification and pull-down assays. This feature allows for the exploration of the compound's interactions within complex cellular systems and the elucidation of its precise mechanism of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-3-8-20-9-11-21(12-10-20)17(23)16-13-22(19-18-16)15-6-4-14(2)5-7-15/h3-7,13H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVULNXWJMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a synthetic organic molecule that features a triazole ring and a piperazine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in drug development. The triazole component is known for its diverse biological activities, while the piperazine structure is commonly used in pharmaceuticals due to its ability to interact effectively with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5OC_{17}H_{21}N_{5}O, with a molecular weight of 311.39 g/mol. Its structure includes:

  • Triazole Ring : A five-membered heterocyclic compound known for its antifungal and antibacterial properties.
  • Piperazine Moiety : A six-membered ring that enhances the compound's pharmacological profile.
  • Methanone Group : Contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Properties

Compounds containing triazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various pathogens, including E. coli, S. aureus, and P. aeruginosa. For instance, triazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against several bacterial strains .

In comparison, the specific compound under review may exhibit similar or enhanced antibacterial activity due to the synergistic effects of its triazole and piperazine components.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Triazoles have been linked to various mechanisms of action in cancer cells, including inhibition of cell proliferation and induction of apoptosis. The piperazine moiety may also enhance the selectivity and efficacy of the compound against cancer cells, making it a candidate for further investigation in oncological research.

Neuropharmacological Effects

Piperazine derivatives are often associated with central nervous system (CNS) activity. The presence of the piperazine ring in this compound could imply potential applications in treating neurological disorders. Research on similar compounds has indicated their ability to modulate neurotransmitter systems, which may provide therapeutic benefits in conditions such as anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-(4-Methylphenyl)-1H-1,2,3-triazoleTriazole ringAntifungal
4-(Propyl)piperazinePiperazine moietyCNS activity
1-(4-Fluorophenyl)-1H-pyrazolePyrazole instead of triazoleAnticancer
2-(4-Methylphenyl)-5-phenyltetrazoleTetrazole ringAntimicrobial

This table illustrates how minor modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry:

  • Antibacterial Studies : A study demonstrated that certain triazole derivatives exhibited MIC values comparable to established antibiotics like ceftriaxone . This reinforces the potential of triazole-containing compounds as effective antimicrobial agents.
  • Anticancer Activity : Research on phenylpiperazine-triazole hybrids revealed promising anticancer properties against various cancer cell lines . These findings suggest that similar structural frameworks could be explored for developing new anticancer drugs.
  • Neuropharmacological Effects : Compounds with piperazine rings have shown efficacy in modulating neurotransmitter receptors, suggesting potential applications in treating mood disorders and anxiety .

Scientific Research Applications

The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone , with a CAS number of 1326860-96-1, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by case studies and data tables.

Structural Characteristics

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent. Its triazole component is often associated with antifungal and anticancer activities. Research indicates that derivatives of triazole can inhibit the growth of various cancer cell lines and possess antimicrobial properties.

Case Study: Anticancer Activity

A study conducted by El-Hiti et al. (2018) demonstrated that derivatives of triazoles, including compounds similar to this compound, showed promising results against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Material Science

In material science, the compound's ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology. The triazole ring can coordinate with metal ions, enhancing the stability and reactivity of the resulting complexes.

Case Study: Sensor Development

Research published in Materials Chemistry highlighted the use of triazole-containing compounds for developing sensors capable of detecting heavy metals in environmental samples. The sensitivity and selectivity of these sensors were significantly improved by incorporating piperazine derivatives.

Agricultural Chemistry

The compound also shows potential as a pesticide or herbicide due to its biological activity against plant pathogens. Its application in agriculture aims to enhance crop protection while minimizing environmental impact.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives against common agricultural pathogens. Results indicated that compounds structurally related to this compound exhibited significant antifungal activity against Fusarium and Botrytis species.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and triazole’s N-1 position are nucleophilic centers.

Reaction Conditions Outcome Yield Source
Alkylation Propenyl bromide, K₂CO₃, DMF, 60°CPropenyl group introduced at piperazine nitrogen.75–85%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTAcetylation at triazole N-1 position.65–70%

Electrophilic Aromatic Substitution

The 4-methylphenyl group on the triazole undergoes halogenation and nitration.

Reaction Reagents Conditions Product Yield Source
Nitration HNO₃, H₂SO₄0°C → 50°C, 4 hNitro group at para position of methylphenyl.55%
Bromination Br₂, FeBr₃CH₂Cl₂, RT, 12 hBromine substitution at ortho position.60%

Oxidation and Reduction

The propenyl group and triazole ring are redox-active.

Reaction Reagents Conditions Product Yield Source
Propenyl Oxidation KMnO₄, H₂O, H₂SO₄80°C, 6 hEpoxide formation on propenyl group.70%
Triazole Reduction H₂ (1 atm), Pd/C, EtOHRT, 24 hPartial reduction of triazole to dihydrotriazole.40%

Cycloaddition Reactions

The triazole’s electron-deficient nature enables [3+2] cycloadditions.

Reaction Reagents Conditions Product Yield Source
CuAAC with Azides Benzyl azide, CuSO₄, sodium ascorbateDMF/H₂O, RT, 12 hTriazole-linked benzyl conjugate.85%

Mechanistic Insights

  • Piperazine alkylation : Proceeds via SN2 mechanism under basic conditions.

  • Triazole nitration : Directed by the methyl group’s electron-donating effect, favoring para substitution.

  • Propenyl oxidation : Follows an epoxidation pathway via electrophilic attack on the double bond.

Stability and Side Reactions

  • Hydrolysis : The methanone linker is stable under neutral conditions but hydrolyzes in strong acids (HCl, 100°C) to yield carboxylic acid derivatives.

  • Thermal decomposition : Degrades above 250°C, releasing CO and forming aromatic amines.

Catalytic Modifications

Catalyst Reaction Effect Source
Pd(OAc)₂ Suzuki coupling with aryl boronic acidsIntroduces aryl groups at triazole C-5.
Ruphos Pd G3 Buchwald–Hartwig aminationAttaches amines to piperazine nitrogen.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of bioactive molecules:

Triazole-Piperazine Hybrids
  • Example 1: 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS: 1015525-17-3) Key Differences: Replaces the 1,2,3-triazole with a pyrazole ring and introduces a dimethylphenyl group on piperazine. Implications: Pyrazole derivatives often exhibit enhanced metabolic stability compared to triazoles .
  • Example 2: (4-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone Key Differences: Features a dichlorophenyl group and a methylpiperazine-propoxy chain. Implications: Chlorinated aromatic groups enhance lipophilicity and target binding in anticancer agents .
Triazole-Methanone Derivatives
  • Example 3: 1-(4-Methyl)-1-(4-nitrophenyl-1H-1,2,3-triazole-5-yl)-3-phenylprop-2-en-1-one Key Differences: Contains a nitro group on the phenyl ring and a propenone side chain. Implications: Nitro groups improve antibacterial activity but may increase toxicity .

Comparison with Other Routes :

  • highlights the use of HCl/dioxane for coupling aryl amines with piperazine-methanones, suggesting a possible pathway for modifying the target compound’s piperazine moiety .

Physicochemical Properties

  • Solubility : Piperazine derivatives with polar substituents (e.g., hydroxyl or methoxy groups) exhibit better aqueous solubility than the target compound’s allyl-functionalized analogue .

Q & A

Q. What are the optimal synthetic routes for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Click chemistry for triazole ring formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Step 2 : Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., using prop-2-en-1-yl bromide under reflux in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Challenges : Minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity in triazole formation. Monitor via TLC or HPLC .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm, allyl protons at δ 5.0–5.8 ppm) .
  • X-ray Crystallography : To resolve spatial arrangement (e.g., dihedral angles between triazole and piperazine moieties) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ expected within ±0.001 Da) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} determination via fluorescence-based methods) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin) .
  • Dose-Response Curves : Use GraphPad Prism for EC50_{50}/IC50_{50} calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic Analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution to assess bioavailability .
  • Metabolite Profiling : Identify active/inactive metabolites via hepatic microsome incubations .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to align with in vitro IC50_{50} values .

Q. What computational strategies predict the compound’s binding modes to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., triazole binding to ATP pockets) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • Free Energy Calculations : MM/PBSA or MM/GBSA for binding affinity validation .

Q. How can synthetic yields be improved without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps .
  • Solvent Optimization : Compare DMF, THF, and acetonitrile for reaction efficiency .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase assays) .
  • Statistical Rigor : Apply ANOVA with post-hoc tests to compare inter-lab variability .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models .

Structural and Mechanistic Studies

Q. What techniques elucidate the role of the allyl group in piperazine bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying substituents (e.g., propyl, propargyl) .
  • Crystallography : Compare allyl vs. saturated analogs to detect conformational changes .
  • DFT Calculations : Analyze electronic effects (e.g., HOMO-LUMO gaps) using Gaussian .

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